

WST-3 Cell Viability Assay: Application Notes and Protocols for Adherent Cells

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Compound of Interest		
Compound Name:	WST-3	
Cat. No.:	B15552545	Get Quote

Audience: Researchers, scientists, and drug development professionals.

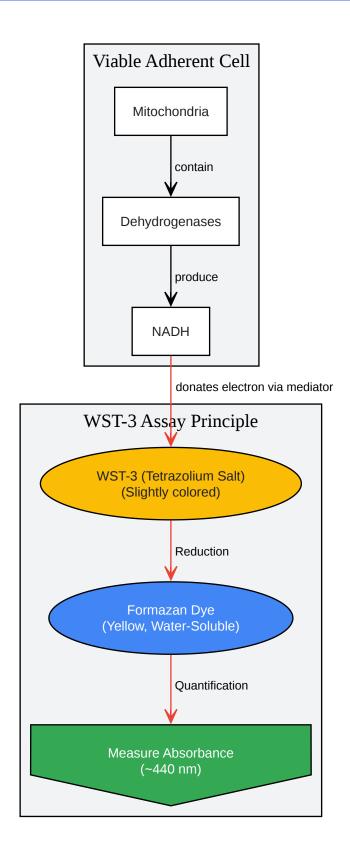
Introduction

The assessment of cell viability and proliferation is fundamental in various fields of biological research, including drug discovery, toxicology, and cancer biology. The **WST-3** (Water-Soluble Tetrazolium salt-3) assay is a robust, colorimetric method for the sensitive quantification of cell viability, proliferation, and cytotoxicity. This assay offers a significant advantage over traditional methods like the MTT assay by utilizing a water-soluble formazan dye, thus eliminating the need for a solubilization step and simplifying the overall workflow.[1][2] This application note provides a detailed protocol for utilizing the **WST-3** assay with adherent cell cultures.

Principle of the WST-3 Assay

The **WST-3** assay is based on the cleavage of the tetrazolium salt, **WST-3**, into a water-soluble formazan dye by mitochondrial dehydrogenases present in metabolically active cells.[3][4] In the presence of an electron mediator, NADH produced by viable cells reduces the **WST-3** reagent to a yellow-colored formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells in the culture.[6][7] The absorbance of the formazan dye can be quantified using a microplate reader at a wavelength of approximately 433-450 nm. [5][8]





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Figure 1. Principle of the **WST-3** cell viability assay.



Experimental Protocols

This protocol is optimized for performing the **WST-3** assay on adherent cells cultured in a 96-well microplate.

Materials

- · Adherent cells of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- WST-3 assay reagent
- 96-well flat-bottom sterile microplates
- Multichannel pipette
- Humidified incubator (37°C, 5% CO2)
- Microplate reader capable of measuring absorbance at 440 nm

Experimental Workflow



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Figure 2. Experimental workflow for the WST-3 assay.

Step-by-Step Protocol

Cell Seeding:



- Harvest adherent cells using trypsin-EDTA and resuspend them in complete culture medium.
- Determine the cell concentration using a hemocytometer or an automated cell counter.
- \circ Seed the cells into a 96-well plate at a density of 0.1 to 5 x 10⁴ cells/well in a final volume of 100 μ L.[3][6] The optimal cell number will vary depending on the cell type and the duration of the experiment.
- Include wells with medium only to serve as a background control.
- Cell Culture and Treatment:
 - Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 to 96 hours to allow for cell attachment and growth.[3]
 - After incubation, if applicable, remove the culture medium and add 100 μL of fresh medium containing the desired concentrations of the test compound(s).
 - Incubate the cells for the desired treatment period.
- Addition of WST-3 Reagent:
 - Add 10 μL of the WST-3 assay reagent to each well of the 96-well plate, including the background control wells.[3] This corresponds to a 1:10 final dilution of the reagent.
- Incubation:
 - Incubate the plate for 0.5 to 4 hours in a humidified incubator at 37°C with 5% CO2.[3] The
 optimal incubation time depends on the cell type and density. It is recommended to
 perform a time-course experiment to determine the optimal incubation period for your
 specific experimental conditions.
- Absorbance Measurement:
 - After the incubation period, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[3]



 Measure the absorbance at a wavelength between 420 nm and 480 nm (maximum absorbance is around 440 nm) using a microplate reader.[3] It is also recommended to use a reference wavelength of >600 nm to subtract background absorbance.

Data Analysis:

- Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
- Cell viability can be expressed as a percentage of the untreated control cells using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Data Presentation

The following table provides an example of data that could be generated from a **WST-3** assay to assess the cytotoxicity of a hypothetical compound on an adherent cell line.

Compound Concentration (µM)	Mean Absorbance (440 nm)	Standard Deviation	% Viability
0 (Untreated Control)	1.254	0.087	100%
1	1.198	0.075	95.5%
10	0.876	0.061	69.8%
50	0.432	0.039	34.4%
100	0.159	0.022	12.7%
Medium Only (Background)	0.052	0.005	N/A

Troubleshooting

 High Background Absorbance: This may be due to contamination of the culture medium or interference from the test compound. Ensure all reagents are sterile and test the compound's absorbance in cell-free medium.



- Low Signal: This could be a result of low cell numbers, insufficient incubation time with the WST-3 reagent, or reduced metabolic activity of the cells. Optimize cell seeding density and incubation time.
- High Variability between Replicates: This may be caused by uneven cell seeding, pipetting
 errors, or edge effects in the microplate. Ensure proper mixing of the cell suspension before
 seeding and be precise with pipetting.

Conclusion

The **WST-3** cell viability assay is a simple, rapid, and reliable method for assessing the metabolic activity of adherent cells. Its water-soluble nature and single-step protocol make it a convenient alternative to other tetrazolium-based assays.[1][9] By following this detailed protocol, researchers can obtain reproducible and accurate data for a wide range of applications in cell biology and drug development.

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